Fanapanel

概要

説明

Fanapanel, also known by its code name ZK-200775, is a quinoxalinedione derivative drug. It acts as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This compound was initially developed for the treatment of cerebral ischemia associated with stroke and trauma . its development was halted due to safety concerns, including potential glial cell toxicity and intolerable side effects such as excessive sedation and visual impairment .

準備方法

The synthesis of Fanapanel involves several steps, starting with the formation of the quinoxalinedione core. The synthetic route typically includes the following steps:

Formation of the Quinoxalinedione Core: This involves the reaction of appropriate benzene and pyrazine derivatives under controlled conditions.

Introduction of the Morpholinyl Group: The morpholinyl group is introduced through a nucleophilic substitution reaction.

Addition of the Trifluoromethyl Group:

化学反応の分析

Fanapanel undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the morpholinyl group.

Reduction: Reduction reactions can occur at the quinoxalinedione core.

Substitution: Nucleophilic substitution reactions are common, especially involving the morpholinyl and trifluoromethyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

科学的研究の応用

Fanapanel has been investigated for several scientific research applications, including:

Visual Acuity: Research has also explored its effects on visual acuity, although side effects such as visual impairment have been noted.

Pharmacological Studies: This compound serves as a valuable tool in pharmacological studies to understand the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in various physiological and pathological processes.

作用機序

Fanapanel exerts its effects by competitively antagonizing the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is a subtype of the ionotropic glutamate receptors, which play a crucial role in excitatory neurotransmission in the central nervous system. By blocking these receptors, this compound inhibits the excitatory effects of glutamate, thereby providing neuroprotection in conditions like cerebral ischemia .

類似化合物との比較

Fanapanel is unique among α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonists due to its specific chemical structure and pharmacological profile. Similar compounds include:

Perampanel: Another α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist used in the treatment of epilepsy.

Talampanel: An α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist investigated for its potential in treating amyotrophic lateral sclerosis.

This compound’s uniqueness lies in its specific quinoxalinedione core and the presence of the trifluoromethyl and morpholinyl groups, which contribute to its distinct pharmacological properties .

生物活性

Fanapanel, also known as ZK-200775 or MPQX, is a quinoxalinedione derivative that functions as a competitive antagonist of the AMPA receptor, a subtype of glutamate receptors in the central nervous system (CNS). Initially developed by Schering AG for conditions like cerebral ischemia associated with stroke and trauma, its clinical development faced challenges due to safety concerns and significant side effects, including sedation and visual impairments. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacological effects, and research findings.

This compound selectively inhibits AMPA receptors, which are crucial for fast synaptic transmission in the CNS. By blocking these receptors, this compound aims to mitigate excitotoxicity—a pathological condition resulting from excessive glutamate activity that can lead to neuronal damage. The compound's action is particularly relevant in conditions characterized by heightened neuronal excitability, such as epilepsy and ischemic injuries.

Table 1: Characteristics of this compound

| Property | Details |

|---|---|

| IUPAC Name | 2-(2,3-difluorophenyl)-5-(trifluoromethyl)-1H-quinoxaline-6-carboxylic acid |

| CAS Number | 170874-49-3 |

| Molar Mass | 409.258 g·mol |

| Clinical Indications | Cerebral ischemia |

| Side Effects | Sedation, visual disturbances |

Preclinical Studies

Preclinical evaluations have shown that this compound effectively reduces neuronal excitability in various animal models. In studies involving rodent models of ischemia and epilepsy, this compound demonstrated a significant reduction in seizure frequency and severity. The compound's efficacy was often measured using parameters such as the duration of seizures and recovery times post-ictal episodes.

Case Study: Ischemic Stroke Model

In a controlled study using a middle cerebral artery occlusion (MCAO) model in rats:

- Group A (Control) : No treatment

- Group B (this compound treated) : Administered this compound post-MCAO

Results indicated that Group B exhibited significantly lower infarct volumes compared to Group A (p < 0.05), suggesting a neuroprotective effect attributed to AMPA receptor antagonism.

Clinical Trials

Despite promising preclinical results, clinical trials involving this compound faced significant hurdles. A notable trial aimed at assessing its safety and efficacy in acute ischemic stroke patients was halted due to adverse events related to glial cell toxicity and excessive sedation. The following table summarizes key findings from clinical evaluations:

Table 2: Summary of Clinical Trials Involving this compound

| Study Year | Population | Outcome Measures | Results | Adverse Events |

|---|---|---|---|---|

| 2002 | 61 patients with AIS | NIHSS score | No significant benefit (p = 0.07) | Yes, including sedation |

| 2005 | Phase II trial | mRS score | No improvement noted | Visual disturbances noted |

Pharmacological Profile

This compound's pharmacological profile indicates that while it effectively antagonizes AMPA receptors, it also exhibits side effects that limit its therapeutic use. These include:

- Sedation : High doses can lead to excessive sedation.

- Visual Disturbances : Patients reported blurred vision and impaired color perception.

- Neurological Effects : Some patients experienced transient neurological deterioration.

Mechanisms Behind Side Effects

The side effects associated with this compound are believed to arise from its action on AMPA receptors not only in the brain but also in peripheral systems such as the retina. The blockade of AMPA receptors in the retina can disrupt normal visual processing, leading to the observed visual impairments.

特性

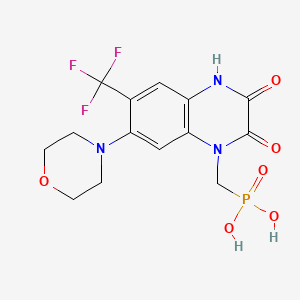

IUPAC Name |

[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)-4H-quinoxalin-1-yl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N3O6P/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9/h5-6H,1-4,7H2,(H,18,21)(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMQMKNCWDCCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2C(F)(F)F)NC(=O)C(=O)N3CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046093 | |

| Record name | Fanapanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161605-73-8 | |

| Record name | Fanapanel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161605-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fanapanel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161605738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fanapanel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12393 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fanapanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FANAPANEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3AP71EM0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。